3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide
Description
3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features an oxazole ring and a tetrazole ring, which are known for their diverse biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C15H16N6O3 |
|---|---|
Molecular Weight |
328.33 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(2-methyltetrazol-5-yl)phenyl]propanamide |
InChI |
InChI=1S/C15H16N6O3/c1-21-18-15(17-20-21)10-4-3-5-11(8-10)16-13(22)7-6-12-9-14(23-2)19-24-12/h3-5,8-9H,6-7H2,1-2H3,(H,16,22) |
InChI Key |
LCIJUQNHQGYPPI-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)CCC3=CC(=NO3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Tetrazole Ring: The tetrazole ring is usually formed by the reaction of an azide with a nitrile under thermal or catalytic conditions.
Coupling of the Rings: The oxazole and tetrazole rings are then coupled through a series of reactions involving amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Aminated derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(3-methoxy-1,2-oxazol-5-yl)propanamide: Lacks the tetrazole ring.
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide: Lacks the oxazole ring.
3-(3-hydroxy-1,2-oxazol-5-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of both the oxazole and tetrazole rings in 3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
The compound 3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, cytotoxicity, and antimicrobial properties, supported by relevant data and research findings.
- Molecular Formula: C23H20N4O3
- Molecular Weight: 404.43 g/mol
- IUPAC Name: N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The oxazole and tetrazole moieties are known to enhance binding affinity and selectivity towards these targets. The mechanism may involve:
- Inhibition of Enzymatic Activity: The compound may act as an inhibitor for certain enzymes, disrupting metabolic pathways.
- Receptor Modulation: It could modulate the activity of G-protein coupled receptors (GPCRs), leading to alterations in intracellular signaling cascades.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
| Microbial Strain | Activity |
|---|---|
| Staphylococcus aureus | Strong bactericidal effect |
| Escherichia coli | Moderate activity |
| Candida spp. | Variable efficacy |
Cytotoxicity Studies
Cytotoxicity assays conducted on normal cell lines (e.g., L929) revealed that while some derivatives showed high toxicity at elevated concentrations, others exhibited minimal cytotoxic effects, suggesting a selective action against cancerous cells.
| Compound | Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
|---|---|---|---|
| Compound A | 100 | 77 | 68 |
| Compound B | 50 | 89 | 73 |
| Compound C | 200 | 92 | 79 |
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Antimicrobial Efficacy:
- A study published in PMC demonstrated that oxazole derivatives exhibited potent antimicrobial activities against Gram-positive and Gram-negative bacteria. The presence of the oxazole ring was crucial for the observed activity.
- Cytotoxicity Analysis:
- In another research article, a series of oxazole derivatives were tested for cytotoxicity against various cancer cell lines. Results indicated that compounds with similar structural features to our target compound showed promising results in enhancing cell viability in certain conditions while inhibiting growth in others.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
